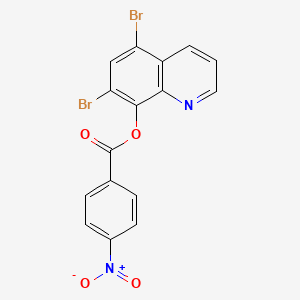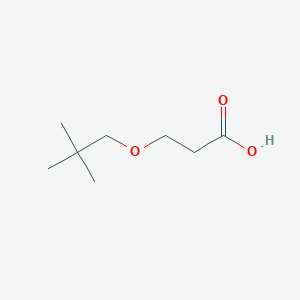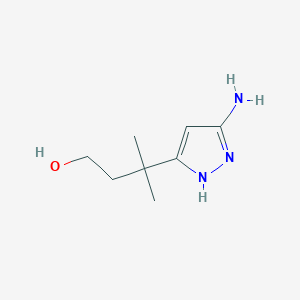
3,5-diiodo-4-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-4-methyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of iodine atoms at positions 3 and 5, along with a methyl group at position 4, makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural diversity and biological activities .
作用機序
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit inhibitory activity and belong to the third generation of monoamine oxidase inhibitors, which act through a reversible mode .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the structure and reactivity of pyrazole derivatives can be influenced by tautomerism, a phenomenon that may be affected by environmental factors .
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization of Hydrazines and 1,3-Diketones: One common method involves the reaction of hydrazines with 1,3-diketones.
Halogenation: Another approach involves the halogenation of pre-formed pyrazole rings.
Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and efficiency .
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Substituted Pyrazoles: Depending on the reagents used, various substituted pyrazoles can be obtained.
Oxidized or Reduced Pyrazoles: Products with altered oxidation states of the pyrazole ring.
科学的研究の応用
Chemistry: 3,5-Diiodo-4-methyl-1H-pyrazole serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern makes it valuable in designing new molecules with potential biological activities .
Biology and Medicine: The compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications .
類似化合物との比較
3,5-Dimethyl-1H-pyrazole: Lacks the iodine atoms, making it less reactive in substitution reactions.
3,5-Dichloro-4-methyl-1H-pyrazole: Similar structure but with chlorine atoms instead of iodine, leading to different reactivity and biological activities.
Uniqueness: The presence of iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole imparts unique reactivity and biological properties. Iodine atoms are larger and more polarizable than other halogens, influencing the compound’s interactions with biological targets and its overall stability .
特性
IUPAC Name |
3,5-diiodo-4-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKNVRZWDWFLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)




